Lipophilicity Gain from Meta-Methylphenyl Substitution
The meta-methyl substitution on the N1-phenyl ring elevates the compound's computed XLogP3 to 3.3, compared to an estimated 2.7 for the des-methyl analog (5-{[3-tert-butyl-1-(phenyl)-1H-pyrazol-5-yl]amino}-5-oxopentanoic acid), based on the well-characterized difference between toluene and benzene (ΔlogP ≈ 0.6) [1]. This increased lipophilicity is predicted to enhance passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Des-methyl analog (5-{[3-tert-butyl-1-(phenyl)-1H-pyrazol-5-yl]amino}-5-oxopentanoic acid): Estimated XLogP3 ≈ 2.7 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 |
| Conditions | Computed using PubChem XLogP3 algorithm; comparator value derived from group contribution analysis |
Why This Matters
Higher lipophilicity can improve cell membrane crossing, making this compound a more suitable scaffold for phenotypic screening campaigns targeting intracellular pathways.
- [1] PubChem. Compound Summary: 5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid. CID 812984. Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5995-78-8 View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
